(2S,5R)-5-hydroxypiperidine-2-carboxylic Acid Hydrochloride

Descripción general

Descripción

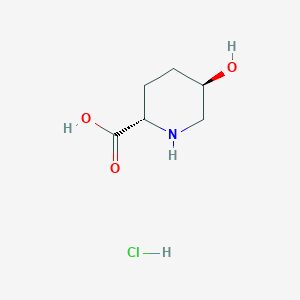

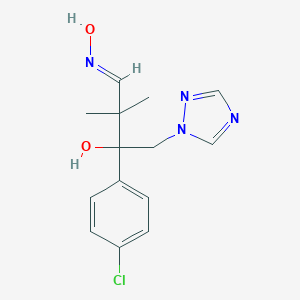

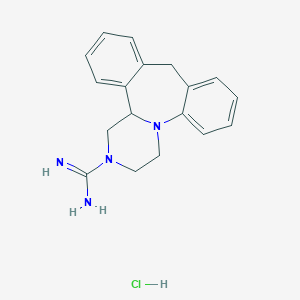

“(2S,5R)-5-hydroxypiperidine-2-carboxylic Acid Hydrochloride” is a chemical compound with the CAS Number: 824943-40-0. It has a molecular weight of 181.62 and its linear formula is C6H12ClNO3 . This compound is a solid at room temperature and is typically stored at 4°C . It is a versatile compound used in scientific research, with applications in various fields such as pharmaceutical development, organic synthesis, and enzymatic studies.

Synthesis Analysis

A simple and efficient synthesis of (2S,5S)-5-Hydroxypipecolic acid hydrochloride has been reported. The key features of the synthesis involve the asymmetric reduction of ketone using (S)-CBS oxazaborolidine and the use of commercially available methyl pyroglutamate as a starting material .

Molecular Structure Analysis

The molecular structure of “(2S,5R)-5-hydroxypiperidine-2-carboxylic Acid Hydrochloride” is represented by the linear formula C6H12ClNO3 . The InChI code for this compound is 1S/C6H11NO3.ClH/c8-4-1-2-5(6(9)10)7-3-4;/h4-5,7-8H,1-3H2,(H,9,10);1H/t4-,5+;/m1./s1 .

Physical And Chemical Properties Analysis

“(2S,5R)-5-hydroxypiperidine-2-carboxylic Acid Hydrochloride” is a solid at room temperature and has a molecular weight of 181.62 . It is typically stored at 4°C . The boiling point of this compound is 374.2°C at 760 mmHg .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformations

Vinylfluoro Group as an Acetonyl Cation Equivalent : An innovative cascade of reactions was demonstrated leading to the synthesis of pipecolic acid derivatives. This study highlights the vinylfluoro group acting as an acetonyl cation equivalent under acidic conditions (Purkayastha et al., 2010).

Synthesis of L-Iduronic Acid-Type 1-N-Iminosugars : The synthesis of L-iduronic acid-type 1-N-iminosugars, derivatives of this compound, revealed its potential in inhibiting the invasion of cells through reconstituted basement membranes (Nishimura et al., 1997).

Isolation and Identification from Natural Sources : The compound was isolated and identified from the leaves of L. glauca Benth, demonstrating its natural occurrence and potential for extraction from plant sources (Hegarty, 1957).

Utilization in Synthesis of Biologically Active Compounds : A biocatalytic approach was used for the synthesis of 5-hydroxypiperidinone-derived N,N-acetals, showcasing its role as a versatile building block in the preparation of biologically active compounds (Vink et al., 2003).

Biological and Medicinal Applications

Gamma-Aminobutyric Acid Agonists and Uptake Inhibitors : Hydroxy- and amino-substituted piperidinecarboxylic acids, related to this compound, were synthesized and evaluated for their affinity for gamma-aminobutyric acid (GABA) receptors and for the neuronal GABA uptake system (Jacobsen et al., 1982).

Synthesis of Insulin-Mimetic Metal Complexes : Metal complexes with hydroxypyridine-2-carboxylic acid were synthesized, showing insulin-mimetic activities, indicating potential applications in diabetes treatment (Nakai et al., 2005).

Material Science and Industrial Applications

- Synthesis of Novel Supramolecular Organic Salts : Studies on hydrogen bonding between 2-aminoheterocyclic compounds and carboxylic acid derivatives led to the synthesis of new organic salts, highlighting its role in the formation of supramolecular architectures (Jin et al., 2011).

Safety And Hazards

The safety information for “(2S,5R)-5-hydroxypiperidine-2-carboxylic Acid Hydrochloride” indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection . In case of ingestion, skin contact, or inhalation, medical help should be sought .

Propiedades

IUPAC Name |

(2S,5R)-5-hydroxypiperidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3.ClH/c8-4-1-2-5(6(9)10)7-3-4;/h4-5,7-8H,1-3H2,(H,9,10);1H/t4-,5+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWHYCCWEJZJLHW-JBUOLDKXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NCC1O)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC[C@@H]1O)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30463669 | |

| Record name | (2S,5R)-5-Hydroxypipecolic acid HCl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30463669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,5R)-5-hydroxypiperidine-2-carboxylic Acid Hydrochloride | |

CAS RN |

824943-40-0 | |

| Record name | (2S,5R)-5-Hydroxypipecolic acid HCl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30463669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S,5R)-5-hydroxypiperidine-2-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

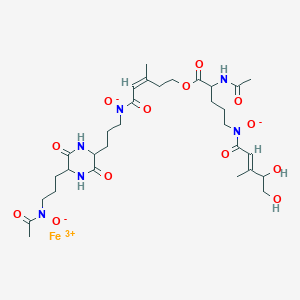

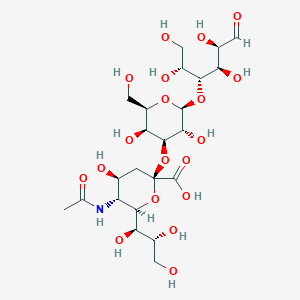

![(2S,3R,4S,5R)-6-[(2S,3R,4R,5R)-2-carboxy-6-[(2S,3R,4R,5R,6S)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B164684.png)

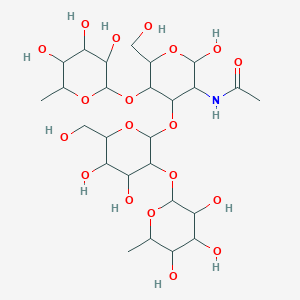

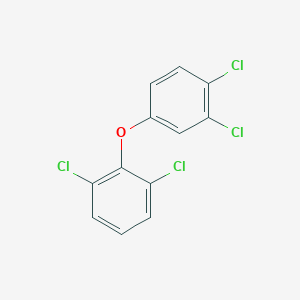

![N-[(2S,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B164694.png)